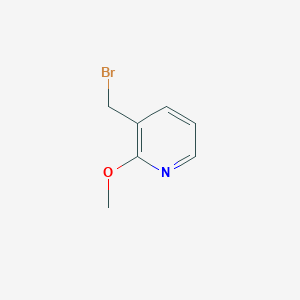![molecular formula C14H13BrO2 B1527712 6'-溴螺[环己烷-1,2'-茚]-1',4(3'H)-二酮 CAS No. 1245514-96-8](/img/structure/B1527712.png)
6'-溴螺[环己烷-1,2'-茚]-1',4(3'H)-二酮
描述
6-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a synthetic compound with a unique chemical structure that has been widely studied for its potential applications in various scientific research areas. It is a brominated spirocyclic ketone that can be synthesized from cyclohexanone, indene, and bromine. This compound has been found to possess various biochemical and physiological effects, and has been used in several lab experiments.
科学研究应用
化学选择性合成
该化合物及其衍生物在化学选择性合成过程中起着至关重要的作用。例如,由 Cs2CO3 催化的吲哚啉-2-酮与二烯酮的化学选择性双迈克尔加成,有效地产生各种二芳基螺[环己烷-1,3'-吲哚啉]-2',4-二酮。该方法以其高产率、化学选择性和原子经济性而著称,这些都是药物合成和材料科学中的重要属性(Zheng Li, Jiasheng Li, Jingya Yang, 2017)。
杂环合成
环己烷-1,3-二酮衍生物,包括与所讨论的溴代螺化合物相关的衍生物,是合成含氧六元杂环的关键中间体。这些杂环对于开发具有抗病毒、抗菌和抗癌特性的生物活性分子至关重要。环己烷-1,3-二酮化学的多功能性源于其高活性的亚甲基和二羰基,促进了复杂天然产物和其他有价值的生物活性分子的合成(D. Sharma, Manish Kumar, P. Das, 2020)。
新型有机反应
在乙酸锰(III)存在下烯烃与丙二酸的反应证明了各种二氧杂螺[4.4]壬烷-1,6-二酮的合成,突出了溴代螺化合物在合成和药物化学中有用的复杂应力分子结构中的作用(N. Ito, H. Nishino, K. Kurosawa, 1983)。
材料科学应用
在材料科学中,该化合物的衍生物因其在创造新型材料中的潜力而受到探索。例如,螺环丙烷衍生物已被研究用于酸性环境中的低碳钢保护,展示了该化合物在药物之外在腐蚀抑制和材料保护等领域的效用(M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020)。
属性
IUPAC Name |
6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQBNIZPADHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
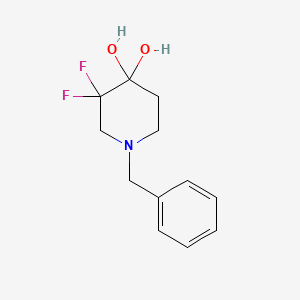
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
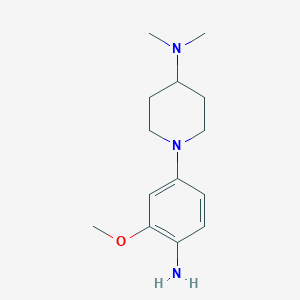
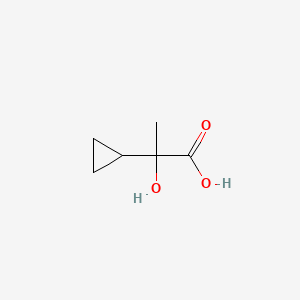
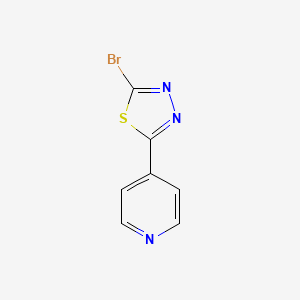
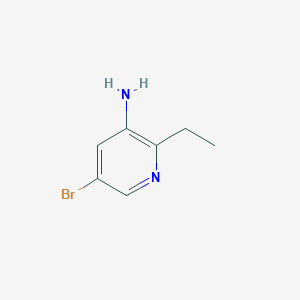

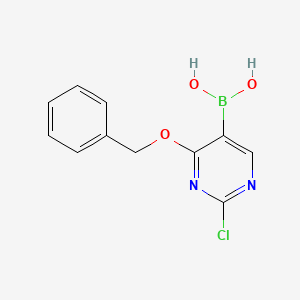
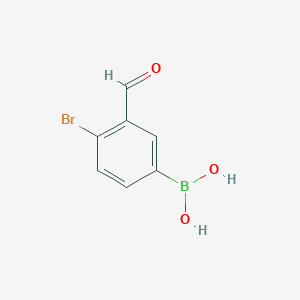
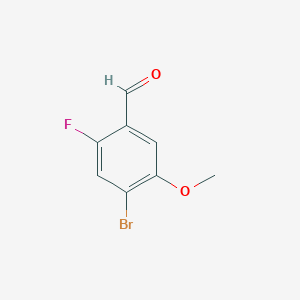

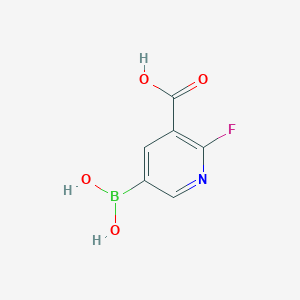
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
